molecular formula C12H11F3O2 B12069961 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene

Cat. No.: B12069961
M. Wt: 244.21 g/mol
InChI Key: LVFJEICVCJUPJS-UHFFFAOYSA-N
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Description

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is an organic compound characterized by the presence of an ethynyl group, an isopropoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity. The isopropoxy group may affect the compound’s solubility and stability. These interactions can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-(trifluoromethoxy)benzene
  • 2-Ethynyl-1-fluoro-4-(trifluoromethoxy)benzene
  • 1-Ethynyl-2-(trifluoromethoxy)benzene

Uniqueness

2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is unique due to the presence of the isopropoxy group, which can influence its chemical and physical properties. This compound’s combination of functional groups provides a distinct reactivity profile and potential for diverse applications compared to its similar counterparts.

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

2-ethynyl-1-propan-2-yloxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H11F3O2/c1-4-9-7-10(17-12(13,14)15)5-6-11(9)16-8(2)3/h1,5-8H,2-3H3

InChI Key

LVFJEICVCJUPJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)C#C

Origin of Product

United States

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